

AB103 (Reltecimod): A Technical Guide to Its Sequence, Synthesis, and Therapeutic Potential

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Compound of Interest

Compound Name: Antibacterial agent 103

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Executive Summary

AB103, also known as Reltecimod, is a synthetic ten-amino-acid peptide that has been investigated for its potential therapeutic effects in severe inflammatory conditions such as necrotizing soft tissue infections (NSTI) and sepsis. This document provides a comprehensive technical overview of AB103, including its amino acid sequence, a detailed methodology for its chemical synthesis, its mechanism of action as a CD28 antagonist, and a summary of key preclinical and clinical findings. The development of Reltecimod was ultimately discontinued, but the data generated from its investigation provide valuable insights for the development of future immunomodulatory therapies.

AB103 Peptide Sequence

The amino acid sequence of AB103 (Reltecimod) is as follows:

D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-alpha-aspartyl-D-alanine

This specific sequence, including the presence of D-amino acids at the N- and C-termini, is crucial for its biological activity and stability.

Chemical Synthesis of AB103

The synthesis of AB103 is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

- Fmoc-protected amino acids (D-Ala, L-Ser(tBu), L-Pro, L-Met, L-Leu, L-Val, L-Ala, L-Tyr(tBu), L-Asp(OtBu))
- Rink Amide MBHA resin
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Solvents: Dichloromethane (DCM), DMF, Diethyl ether
- HPLC grade water and acetonitrile

Synthesis Protocol

A detailed protocol for the solid-phase synthesis of AB103 is provided below.

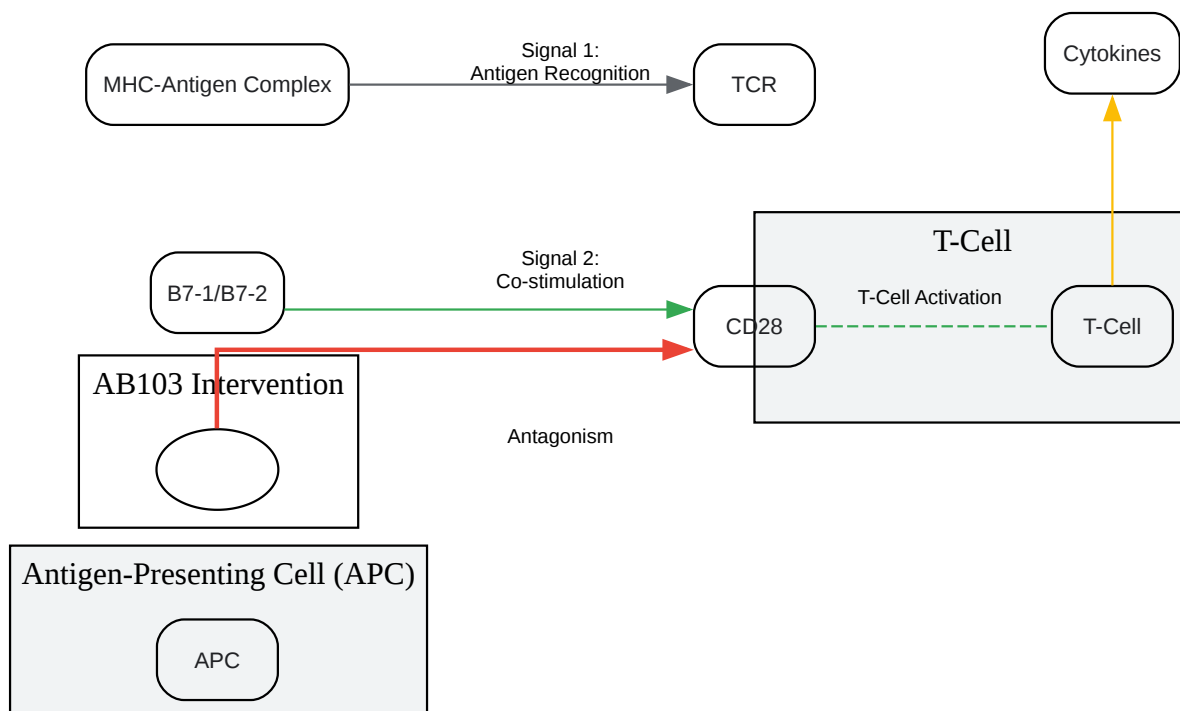
Step	Procedure	Description
1	Resin Swelling	Rink Amide MBHA resin is swollen in DMF for 30 minutes in a reaction vessel.
2	First Amino Acid Coupling (D-Alanine)	The C-terminal Fmoc-D-Ala-OH is coupled to the resin using HBTU/HOBt and DIPEA in DMF. The reaction is monitored for completion using a Kaiser test.
3	Fmoc Deprotection	The Fmoc protecting group is removed from the N-terminus of the coupled amino acid by treatment with 20% piperidine in DMF.
4	Sequential Amino Acid Coupling	The subsequent Fmoc-protected amino acids (L-Asp(OtBu), L-Tyr(tBu), L-Ala, L-Val, L-Leu, L-Met, L-Pro, L-Ser(tBu), D-Ala) are sequentially coupled following the deprotection step. Each coupling and deprotection cycle is followed by thorough washing with DMF and DCM.
5	Final Fmoc Deprotection	After the final amino acid is coupled, the terminal Fmoc group is removed.
6	Cleavage and Deprotection	The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

7	Peptide Precipitation and Purification	The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
8	Lyophilization and Characterization	The purified peptide fractions are pooled and lyophilized to obtain the final AB103 peptide as a white powder. The identity and purity of the peptide are confirmed by mass spectrometry (MS) and analytical HPLC.

Mechanism of Action: CD28 Antagonism

AB103 functions as a CD28 antagonist.^[1] In severe infections, an overactivation of the immune system can lead to a "cytokine storm," causing significant tissue damage and organ failure. T-cell activation is a critical step in this process and requires two signals: the binding of the T-cell receptor (TCR) to an antigen presented by an antigen-presenting cell (APC), and a co-stimulatory signal. One of the most important co-stimulatory signals is the interaction between the CD28 receptor on T-cells and its ligands (B7-1/B7-2) on APCs.

AB103 is a peptide mimetic of the CD28 homodimer interface. By binding to CD28, it is thought to interfere with the co-stimulatory signal, thereby dampening the excessive T-cell activation and the subsequent release of pro-inflammatory cytokines.^[1] This targeted immunomodulation aims to control the hyperinflammatory response without causing broad immunosuppression.



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AB103 Mechanism of Action

Preclinical Studies

AB103 has been evaluated in various preclinical models of severe infection.

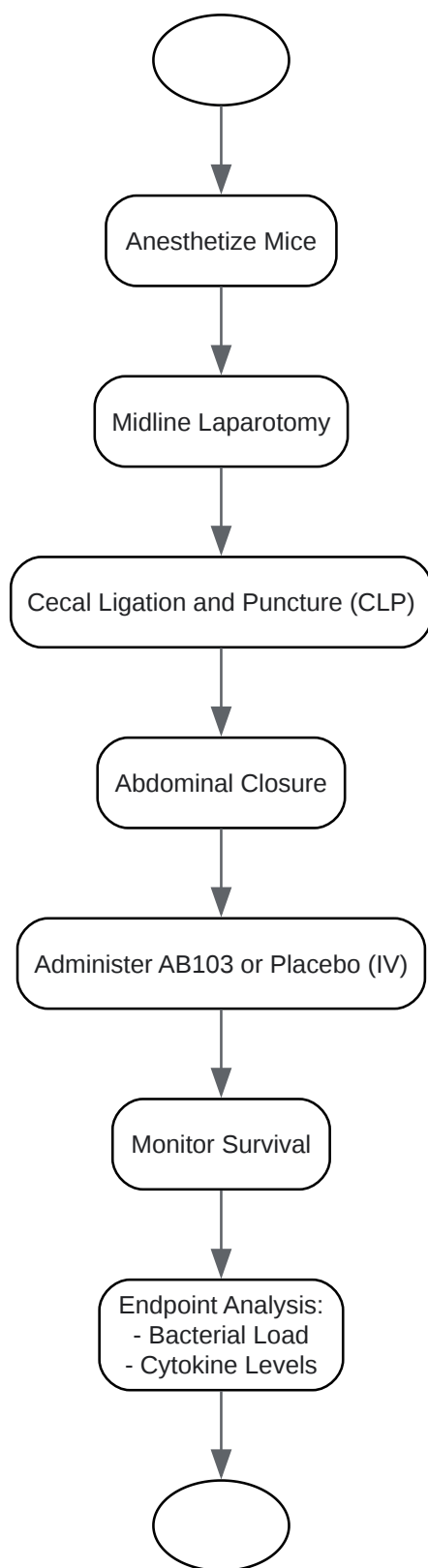
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a well-established animal model that mimics human polymicrobial sepsis.

- **Animal Model:** Male BALB/c mice are used.
- **Anesthesia:** Mice are anesthetized with an appropriate anesthetic agent.
- **Surgical Procedure:** A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 21-

gauge). A small amount of fecal matter is extruded to induce peritonitis. The abdominal incision is then closed.

- Treatment: AB103 (e.g., 5 mg/kg) or a placebo is administered intravenously at various time points post-CLP.[\[1\]](#)
- Monitoring: Survival is monitored for a defined period (e.g., 7 days).
- Endpoint Analysis: In some studies, bacterial load in the peritoneum and blood, as well as cytokine levels in plasma and peritoneal fluid, are measured at specific time points.[\[1\]](#)



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CLP Experimental Workflow

In a murine CLP model, a single dose of AB103 administered 12 or 24 hours post-CLP, in conjunction with moxifloxacin, significantly increased survival rates to 100% and 62.2% respectively, compared to 25% with moxifloxacin alone.^[1] AB103 administration was also associated with a reduction in pro-inflammatory cytokines (TNF- α , IL-6), decreased neutrophil recruitment, and a lower bacterial load in the peritoneum, blood, and various tissues.^[1]

Treatment Group	Survival Rate (%)
Moxifloxacin alone (at 12h)	25%
AB103 (at 12h) + Moxifloxacin	100%
AB103 (at 24h) + Moxifloxacin	62.2%

Clinical Development for Necrotizing Soft Tissue Infections (NSTI)

AB103, under the name Reltecimod, underwent clinical development for the treatment of NSTI, a severe and rapidly progressing bacterial infection.

Phase 2 Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of AB103 in patients with NSTI. Patients received a single intravenous dose of AB103 (0.25 mg/kg or 0.5 mg/kg) or placebo.^[2] The trial demonstrated that AB103 was well-tolerated and showed a meaningful improvement across multiple endpoints compared to placebo, including a faster resolution of organ dysfunction.^[2]

Phase 3 Clinical Trial (ACCUTE)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in necrotizing soft Tissue infEctions) trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of a single 0.5 mg/kg dose of Reltecimod in patients with NSTI.^[3]

- Population: 290 patients with surgically confirmed NSTI and organ dysfunction.^[3]

- Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered within 6 hours of the initial surgical debridement.[3]
- Primary Endpoint: A composite endpoint termed the Necrotizing Infection Clinical Composite Endpoint (NICCE), which included survival at day 28, number of debridements, absence of amputations beyond the first surgery, and resolution of organ dysfunction.[3]

The ACCUTE trial did not meet its primary composite endpoint in the modified intent-to-treat (mITT) population.[3] However, a prespecified per-protocol (PP) analysis showed a statistically significant improvement in the primary endpoint for the Reltecimod group.[3] Furthermore, Reltecimod was associated with a significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[3]

Endpoint	Reltecimod (mITT)	Placebo (mITT)	p-value (mITT)	Reltecimod (PP)	Placebo (PP)	p-value (PP)
NICCE Success	48.6%	39.9%	0.135	54.3%	40.3%	0.021
Resolution of Organ Dysfunction	65.1%	52.6%	0.041	70.9%	53.4%	0.005

Data from the ACCUTE Phase 3 Trial[3]

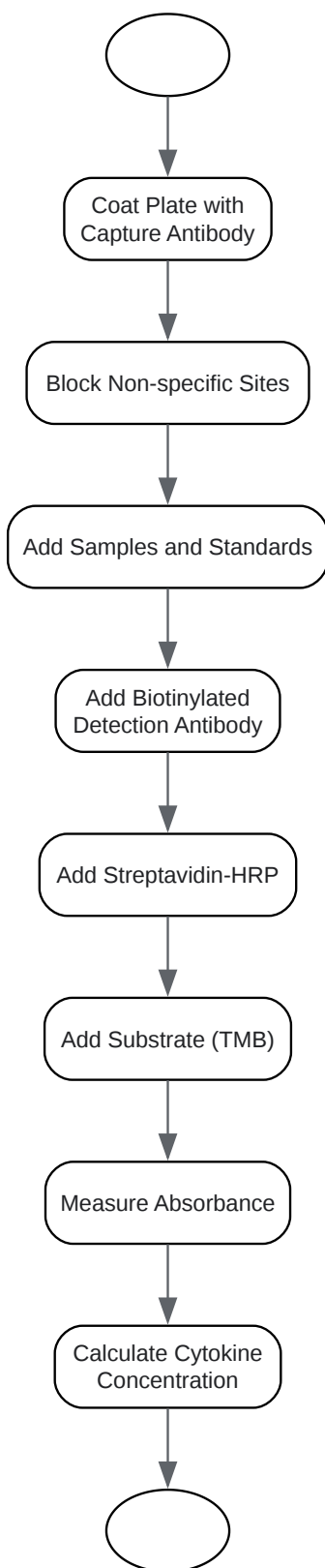
Experimental Protocols

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.

- Sample Collection and Preparation: Blood samples are collected and centrifuged to obtain plasma or serum.
- Plate Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF- α or anti-IL-6).

- **Blocking:** Non-specific binding sites on the plate are blocked with a blocking buffer.
- **Sample Incubation:** Samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
- **Detection Antibody:** A biotinylated detection antibody specific for a different epitope on the cytokine is added.
- **Enzyme Conjugate:** Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
- **Signal Detection:** The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the sample is determined by comparison to a standard curve.



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ELISA Experimental Workflow

Conclusion

AB103 (Reltecimod) is a rationally designed peptide with a unique mechanism of action targeting the CD28 co-stimulatory pathway to modulate the host inflammatory response. Preclinical studies demonstrated its efficacy in improving survival and reducing inflammation in models of severe infection. While the Phase 3 ACCUTE trial in NSTI did not meet its primary endpoint in the mITT population, it showed a significant effect on the resolution of organ dysfunction, a clinically meaningful outcome. The journey of AB103 provides a valuable case study and a wealth of data for the development of novel therapies for critical care conditions driven by dysregulated inflammation.

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